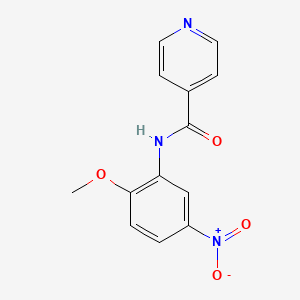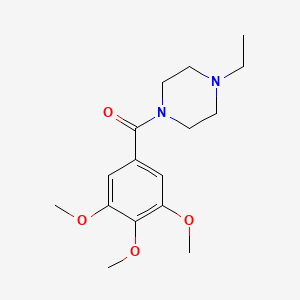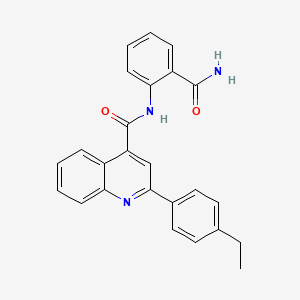![molecular formula C15H14ClN5OS2 B10971080 N-(5-chloropyridin-2-yl)-2-{[4-methyl-5-(5-methylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10971080.png)
N-(5-chloropyridin-2-yl)-2-{[4-methyl-5-(5-methylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: is a complex organic compound that features a pyridine ring substituted with a chlorine atom, a triazole ring, and a thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core structures, such as the pyridine and triazole rings. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated systems ensures consistency and scalability in production .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine (Cl₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Triple-bonded compounds: Such as acetylene and cyanogen, which feature strong triple bonds and are used in various chemical applications.
Uniqueness
N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C15H14ClN5OS2 |
|---|---|
Peso molecular |
379.9 g/mol |
Nombre IUPAC |
N-(5-chloropyridin-2-yl)-2-[[4-methyl-5-(5-methylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H14ClN5OS2/c1-9-5-10(7-23-9)14-19-20-15(21(14)2)24-8-13(22)18-12-4-3-11(16)6-17-12/h3-7H,8H2,1-2H3,(H,17,18,22) |
Clave InChI |
MFRPFOMLTZEBMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CS1)C2=NN=C(N2C)SCC(=O)NC3=NC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-{[7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10971000.png)
![2-(3,4-dimethylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B10971001.png)
![N-[1-(propan-2-yl)piperidin-4-yl]naphthalene-2-sulfonamide](/img/structure/B10971010.png)


![6-Tert-butyl-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10971034.png)
![Methyl 3-{[(4-methylcyclohexyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10971035.png)

![({2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B10971050.png)

![1-[(3,4-Difluorophenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10971057.png)
![3-phenyl-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B10971061.png)

![Methyl 2-({[4-(diphenylmethyl)piperazin-1-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B10971074.png)
